2,2,3,3-tetramethyl-N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropane-1-carboxamide,monohydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetramethyl-N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropane-1-carboxamide involves several steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is achieved through a series of cyclization reactions.
Introduction of the Phenethyl Group: The phenethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Final Coupling Reaction: The final step involves the coupling of the cyclopropane ring with the piperidine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors, and the conditions are optimized to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetramethyl-N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,2,3,3-tetramethyl-N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential use as a potent analgesic in pain management.
Industry: Used in the development of new synthetic opioids and related compounds.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetramethyl-N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropane-1-carboxamide involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylfentanyl: Another fentanyl analog with similar analgesic properties.
Cyclopentylfentanyl: A structurally related compound with comparable potency.
Isobutyrylfentanyl: Shares similar chemical structure and pharmacological effects.
Uniqueness
2,2,3,3-tetramethyl-N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropane-1-carboxamide is unique due to its specific structural modifications, which enhance its binding affinity to opioid receptors and increase its potency compared to other fentanyl analogs .
Properties
CAS No. |
2309383-12-6 |
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Molecular Formula |
C27H37ClN2O |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H36N2O.ClH/c1-26(2)24(27(26,3)4)25(30)29(22-13-9-6-10-14-22)23-16-19-28(20-17-23)18-15-21-11-7-5-8-12-21;/h5-14,23-24H,15-20H2,1-4H3;1H |
InChI Key |
XZEJIHBYBSWMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4)C.Cl |
Origin of Product |
United States |
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